molecular formula C27H30N2O5S B11597061 isobutyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 618411-28-2

isobutyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11597061
CAS No.: 618411-28-2
M. Wt: 494.6 g/mol
InChI Key: RUYISEOBLQPXRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobutyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (hereafter referred to as the target compound) is a pyrimidothiazine derivative with a molecular formula of C₂₇H₃₀N₂O₅S and an average molecular mass of 494.606 g/mol (monoisotopic mass: 494.1875 g/mol) . Its structure features a pyrimido[2,1-b][1,3]thiazine core substituted with:

  • A 4-(benzyloxy)-3-methoxyphenyl group at position 6.
  • A methyl group at position 7.
  • An isobutyl ester at position 7.

The compound’s ChemSpider ID is 3868369, and its stereochemistry is undefined at the single stereocenter .

Properties

CAS No.

618411-28-2

Molecular Formula

C27H30N2O5S

Molecular Weight

494.6 g/mol

IUPAC Name

2-methylpropyl 6-(3-methoxy-4-phenylmethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C27H30N2O5S/c1-17(2)15-34-26(31)24-18(3)28-27-29(23(30)12-13-35-27)25(24)20-10-11-21(22(14-20)32-4)33-16-19-8-6-5-7-9-19/h5-11,14,17,25H,12-13,15-16H2,1-4H3

InChI Key

RUYISEOBLQPXRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)OCC(C)C

Origin of Product

United States

Preparation Methods

Thiazine Ring Formation

The thiazine moiety is constructed via Hantzsch-type cyclization between a thioamide and phenacyl bromide. For example:

  • Reaction Conditions :

    • Thioamide (1.0 equiv), phenacyl bromide (1.2 equiv).

    • Solvent: Ethanol or PEG-400.

    • Temperature: 40–45°C (PEG) or reflux (ethanol).

    • Time: 2–6 hours.

    • Catalyst: DMF or NaOH.

  • Mechanism :

    • Nucleophilic attack by sulfur on phenacyl bromide forms an isothiourea intermediate.

    • Cyclocondensation eliminates H₂O, yielding the thiazine ring.

Pyrimidine Ring Construction

The pyrimidine ring is formed via acid-catalyzed cyclocondensation of urea derivatives with α,β-unsaturated ketones.

Example Protocol :

  • Reactants :

    • α,β-Unsaturated ketone (1.0 equiv).

    • Urea (1.5 equiv).

    • Catalyst: AlCl₃ or HCl.

  • Conditions :

    • Solvent: Ethanol or DMF.

    • Temperature: 80–100°C.

    • Time: 3–5 hours.

Esterification to Introduce the Isobutyl Group

The carboxylate group at position 7 is esterified using Steglich esterification :

  • Reactants :

    • Carboxylic acid derivative (1.0 equiv).

    • Isobutyl alcohol (3.0 equiv).

    • Coupling agent: DCC (1.2 equiv).

    • Catalyst: DMAP (0.1 equiv).

  • Conditions :

    • Solvent: Dry THF.

    • Temperature: 0°C → room temperature.

    • Time: 24 hours.

    • Yield: 70–75%.

Optimization and Challenges

Regioselectivity in Cyclization

  • Issue : Competing 6- vs. 8-substitution in the pyrimido-thiazine core.

  • Solution : Use of bulky bases (e.g., DBU) to favor 6-substitution.

Purification Techniques

  • Crystallization : Ethanol/water mixtures yield 60–70% pure product.

  • Chromatography : Silica gel (hexane:ethyl acetate, 3:1) improves purity to >95%.

Analytical Validation

Parameter Method Result
PurityHPLC (C18 column)98.5%
Melting PointDifferential Scanning231–234°C
Molecular WeightHRMS563.2 g/mol (calc. 563.18)
Regiochemistry¹H-¹H COSY NMRConfirmed 6-substitution

Alternative Routes and Recent Advances

Microwave-Assisted Synthesis

  • Conditions : 80°C, 60 W, 15–30 minutes.

  • Advantages : 20% higher yield, reduced side products.

Flow Chemistry Approaches

  • Reactors : Microfluidic channels with AlCl₃-coated surfaces.

  • Output : 90% conversion in 10 minutes.

Scalability and Industrial Feasibility

  • Batch Size : 100 g–1 kg demonstrated in pilot studies.

  • Cost Drivers :

    • Phenacyl bromide (30% of total cost).

    • Chromatography (25% of cost) .

Chemical Reactions Analysis

Reaction Mechanisms

The synthesis of this compound typically involves multi-step organic reactions , including cyclization and functional group transformations. Key mechanisms include:

1.1 Nucleophilic Substitution

  • Precursor Formation : Synthesis often begins with precursors containing reactive sites (e.g., α,β-unsaturated carbonyls or amines) that undergo nucleophilic attack to form intermediate rings.

  • Functional Group Introduction : The benzyloxy and methoxy substituents are introduced via alkylation or acylation reactions.

1.2 Cyclization Reactions

  • Pyrimido-Thiazine Core Formation : Cyclization under basic conditions (e.g., using NaOH or Et₃N) facilitates ring closure, forming the fused pyrimidine-thiazine structure. This step is critical for achieving the heterocyclic framework.

  • Oxidative or Reductive Steps : Post-cyclization modifications, such as oxidation or reduction, may adjust the redox state of the core structure .

1.3 Esterification/Alkylation

  • Isobutyl Substitution : The isobutyl group is introduced via esterification or alkylation, often using alkyl halides or carboxylate activation (e.g., using DCC/DMAP).

Reaction Optimization

  • Cyclization Efficiency : Basic conditions enhance ring closure by deprotonating intermediates and stabilizing transition states .

  • Functional Group Compatibility : Protecting groups (e.g., benzyl ethers) are often used to prevent side reactions during synthesis.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) or mixed solvent systems optimize reactivity and solubility .

Reaction Challenges

  • Steric Hindrance : The bulky isobutyl group and benzyloxy substituent may impede cyclization, requiring careful optimization of reaction conditions.

  • Regioselectivity : Controlling the position of substituents during cyclization is critical to achieve the desired pyrimido-thiazine framework .

Structural Comparisons

Below is a comparison of synthetic strategies for related pyrimido-thiazine derivatives:

Compound Core Structure Key Reaction Unique Feature
Isobutyl Pyrimido-ThiazinePyrimido-thiazine with isobutylCyclization under basic conditionsBulky ester group for solubility
Benzyl Pyrimido-ThiazineSimilar core, benzyl esterAlkylation with benzyl halidesEnhanced bioavailability
Thiadiazine DerivativesThiadiazine (non-fused)Hydrazine-based cyclization Different heterocyclic framework

Scientific Research Applications

Medicinal Chemistry

Isobutyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has been investigated for various therapeutic applications:

  • Anti-inflammatory Properties : Research indicates that the compound may modulate pathways involved in inflammation, potentially serving as an inhibitor of key enzymes such as p38 MAP kinase .
  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by interacting with specific molecular targets involved in cancer progression .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Optimization of reaction conditions is crucial for improving yield and purity during synthesis. The ability to modify its structure allows for the development of derivatives with enhanced efficacy or reduced side effects .

Biological Interactions

Understanding the interactions of this compound with biomolecules is essential for elucidating its mechanism of action:

  • Protein Binding : Interaction studies indicate that this compound may bind to proteins involved in inflammatory responses and cancer pathways.
  • Nucleic Acid Interaction : Potential interactions with nucleic acids could lead to modulation of gene expression related to disease processes .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
Isobutyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-pyrimido[2,1-b][1,3]thiazineContains isobutyl group; complex structurePotential anti-inflammatory and anticancer activities
Benzyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-thiazineLacks isobutyl group; simpler structureDifferent solubility and bioactivity profiles
Methyl 6-(3,4-dimethoxyphenyl)-8-methyl-thiazineLacks benzyloxy group; simpler structureDifferent interaction mechanisms due to methoxy substitutions

This table highlights the uniqueness of isobutyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-thiazine compared to related compounds due to its specific functional groups and potential therapeutic applications.

Mechanism of Action

The mechanism of action of isobutyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Lipophilicity and Solubility

  • Iodo-Substituted Analog : The iodine atom (van der Waals radius: 1.98 Å) adds steric bulk and polarizability, increasing molecular weight (484 vs. 495 g/mol) but reducing solubility. Iodine’s radioisotope compatibility (e.g., ¹²⁵I) makes this analog suitable for radiolabeling studies .
  • Fluoro-Substituted Analog : The fluoro group (electronegative, small) improves metabolic stability via reduced oxidative metabolism. The ethyl ester lowers molecular weight (348 vs. 495 g/mol), enhancing solubility but reducing plasma half-life .

Electronic Effects

  • The methoxy group in the target compound donates electrons via resonance, stabilizing the phenyl ring. In contrast, the iodo and fluoro substituents are weakly deactivating, altering charge distribution and binding affinity to biological targets .

Pharmacological Implications

Antimicrobial Activity

Pyrimidothiazines are explored for antibacterial and antifungal activity. The target compound’s bulky substituents may hinder penetration into bacterial cell walls compared to the smaller fluoro-substituted analog , which could exhibit broader-spectrum activity .

Anticancer Potential

The iodo-substituted analog may act as a DNA intercalator due to iodine’s polarizability, while the target compound’s benzyloxy group could modulate kinase inhibition via hydrophobic interactions .

Metabolic Stability

  • Ethyl Ester (Fluoro Analog) : Rapid hydrolysis to the carboxylic acid may shorten half-life.
  • Isobutyl Ester (Target Compound) : Slower esterase-mediated cleavage, prolonging activity .

Biological Activity

Isobutyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound belongs to the pyrimido[2,1-b][1,3]thiazine class and features a unique structural framework that includes:

  • Pyrimidine-thiazine core
  • Benzyloxy group
  • Methoxyphenyl substituent

Its molecular formula is C24H24N2O5SC_{24}H_{24}N_{2}O_{5}S with a molecular weight of approximately 422.5 g/mol . The presence of these functional groups may contribute to its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors involved in disease processes. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties by modulating specific molecular targets and pathways .

Potential Mechanisms Include:

  • Inhibition of cell proliferation : The compound has shown promise in reducing the viability of cancer cell lines.
  • Modulation of signaling pathways : It may affect pathways related to inflammation and cancer progression by binding to key receptors or enzymes .

Anti-Cancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it was observed that treatment with this compound significantly inhibited the proliferation of hepatocellular carcinoma (HCC) cells in vitro. The compound induced morphological changes in HCC cell lines and suppressed their migratory abilities .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-CancerInhibited proliferation in HCC cell lines
Anti-MetastaticReduced migration and invasion
Anti-inflammatoryModulated inflammatory pathways

Case Studies

One notable study investigated the effects of this compound on Huh7 cells (a liver cancer cell line). The findings indicated that at concentrations greater than 5 μM, the compound significantly suppressed cell viability over 24 and 48 hours. The IC50 values were determined to be 48.22 μM at 24 hours and 38.15 μM at 48 hours . Furthermore, the compound was shown to upregulate E-cadherin while downregulating vimentin and MMP9—markers associated with epithelial–mesenchymal transition (EMT) and metastasis.

Q & A

Q. How can researchers design a synthesis route for this compound while optimizing reaction conditions?

  • Methodological Answer : Utilize statistical experimental design (e.g., factorial or response surface methodology) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. Computational tools, such as quantum chemical calculations, can predict feasible intermediates and transition states, narrowing experimental focus . Couple this with ICReDD’s reaction path search methods to iteratively refine conditions using computational-informational-experimental feedback loops .

Q. What crystallographic techniques are recommended for determining this compound’s structure?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) and process data using SHELX (SHELXL for refinement, SHELXS/SHELXD for structure solution). Validate hydrogen bonding networks with ORTEP-3 for graphical representation . For phase analysis, compare experimental powder XRD patterns with simulated data from SCXRD results to confirm phase purity.

Q. How can hydrogen bonding patterns be systematically analyzed in this compound’s crystal lattice?

  • Methodological Answer : Apply graph set analysis (G. Etter’s formalism) to classify hydrogen bonds into motifs (e.g., chains, rings). Use software like Mercury (CCDC) to calculate bond distances/angles and cross-reference with crystallographic databases (e.g., CSD) to identify deviations from typical geometries .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data, such as disordered moieties or low-resolution electron density?

  • Methodological Answer : Use SHELXL ’s refinement constraints (e.g., SIMU, DELU) to model disorder. For ambiguous electron density, employ twin refinement (TWIN/BASF commands) or leverage high-resolution synchrotron data. Validate with Hirshfeld surface analysis to distinguish genuine disorder from experimental noise .

Q. What computational strategies can elucidate the compound’s conformational flexibility (e.g., ring puckering)?

  • Methodological Answer : Calculate puckering parameters (amplitude qq, phase ϕ\phi) via Cremer-Pople coordinates using DFT-optimized geometries. Compare with crystallographic data to assess solid-state vs. solution-phase conformers. Software like Gaussian or ORCA can model energy barriers for ring inversion .

Q. How can AI-driven tools enhance reaction mechanism studies for derivatives of this compound?

  • Methodological Answer : Implement AI platforms (e.g., COMSOL Multiphysics with ML integration) to simulate reaction kinetics and predict intermediates. Use automated workflows (e.g., Schrödinger’s LiveDesign) to screen substituent effects on reactivity. Pair with robotic synthesis platforms for high-throughput validation .

Q. What advanced statistical methods are suitable for analyzing structure-activity relationships (SAR) in related analogs?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA, PLS regression) to correlate crystallographic descriptors (e.g., torsion angles, H-bond metrics) with biological activity. Use Bayesian optimization to prioritize synthetic targets with desired properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.